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molecular formula C11H5Cl2FN2O3 B8421987 2,3-Dichloro-4-(2-fluoro-4-nitrophenoxy)pyridine

2,3-Dichloro-4-(2-fluoro-4-nitrophenoxy)pyridine

Cat. No. B8421987
M. Wt: 303.07 g/mol
InChI Key: PTQLQWNOVVWXAS-UHFFFAOYSA-N
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Patent
US08558000B2

Procedure details

To a 2-L Chem-Glass reactor was added 2,3-dichloropyridinol (90 g, 0.55 mol), 3,4-difluoronitrobenzene (100 g, 0.63 mol), lithium carbonate (59.4 g, 0.80 mol) and dimethyl sulfoxide (360 mL). The mixture was heated to 115° C. for 21 hrs, until the reaction was deemed complete by HPLC analysis. The mixture was cooled to 25° C. and methanol (180 mL) was added, followed by water (960 mL). The mixture was neutralized by addition of conc. HCl (60 g) and the resulting slurry was stirred at 35° C. for 1 h. After cooling to 28° C., the slurry was filtered on a Buechner funnel and the filter cake was washed with water (four times 250 mL). The crude cake was then suspended in methanol (20 mL) and water (250 mL), and the resulting mixture was stirred for 20 min at 45° C. After cooling to 25° C., the slurry was filtered. The resulting cake washed with heptane (two times 75 mL) and dried under vacuum to yield 164.68 g (99%) of 2,3-dichloro-4-(2-fluoro-4-nitrophenoxy)pyridine as yellow solid.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3-dichloropyridinol
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
59.4 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
960 mL
Type
solvent
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1(O)[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][NH:3]1.[F:10][C:11]1[CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=[CH:15][C:16]=1F.C(=O)([O-])[O-:22].[Li+].[Li+].Cl>O.CO.CS(C)=O>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:22][C:16]2[CH:15]=[CH:14][C:13]([N+:18]([O-:20])=[O:19])=[CH:12][C:11]=2[F:10])[CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2,3-dichloropyridinol
Quantity
90 g
Type
reactant
Smiles
ClC1(NC=CC=C1Cl)O
Name
Quantity
100 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
59.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Name
Quantity
360 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
960 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the resulting slurry was stirred at 35° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 28° C.
FILTRATION
Type
FILTRATION
Details
the slurry was filtered on a Buechner funnel
WASH
Type
WASH
Details
the filter cake was washed with water (four times 250 mL)
STIRRING
Type
STIRRING
Details
water (250 mL), and the resulting mixture was stirred for 20 min at 45° C
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
The resulting cake washed with heptane (two times 75 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 164.68 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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